

Chlorocyclopropane: A Comprehensive Technical Guide

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Compound of Interest

Compound Name: **Chlorocyclopropane**

Cat. No.: **B1620479**

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This technical guide provides an in-depth overview of **chlorocyclopropane**, a valuable reagent in organic synthesis. The document details its chemical identifiers, physical properties, and key chemical transformations, including its synthesis and subsequent reactions. Detailed experimental protocols for these transformations are provided to facilitate their application in a laboratory setting.

Chemical Identifiers and Physical Properties

Chlorocyclopropane is a colorless, flammable liquid. Due to the ring strain of the cyclopropyl group, it is a reactive compound, susceptible to nucleophilic substitution and ring-opening reactions.^[1] The following tables summarize its key identifiers and physical properties.

Table 1: Chemical Identifiers for **Chlorocyclopropane**

Identifier Type	Value
CAS Number	7393-45-5 [2] [3]
IUPAC Name	Chlorocyclopropane [2]
Synonyms	Cyclopropyl chloride [1] [2]
Molecular Formula	C ₃ H ₅ Cl [2] [3]
Molecular Weight	76.52 g/mol [2]
InChI	InChI=1S/C3H5Cl/c4-3-1-2-3/h3H,1-2H2 [2]
InChIKey	VEZNCHDBSQWUHQ-UHFFFAOYSA-N [2]
Canonical SMILES	C1CC1Cl [2]
EC Number	230-988-0 [2]
UNII	2VAN2MPF6S [2]

Table 2: Physical Properties of **Chlorocyclopropane**

Property	Value
Boiling Point	43 °C at 760 Torr
Density	0.9962 g/cm ³ at 20 °C
Melting Point	-97.68 °C

Synthesis of Chlorocyclopropane

The primary method for the synthesis of **chlorocyclopropane** is the photochemical chlorination of cyclopropane. This reaction proceeds via a free-radical chain mechanism.

Experimental Protocol: Photochemical Chlorination of Cyclopropane

This protocol is based on the work of Roberts and Dirstine (1945).

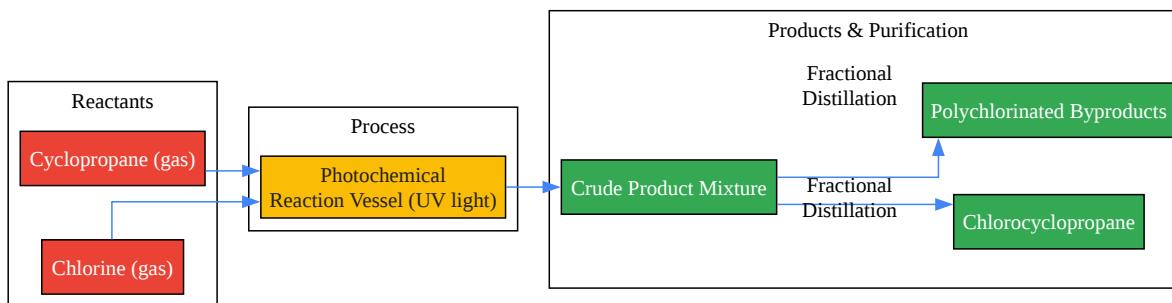
Materials:

- Cyclopropane gas
- Chlorine gas
- Inert gas (e.g., Nitrogen or Argon)
- UV lamp (e.g., mercury-vapor lamp)
- Gas-phase reaction vessel equipped with a gas inlet, outlet, and a quartz window for UV irradiation
- Cold trap system for product collection
- Gas flow meters for regulating the flow of reactant gases
- Distillation apparatus for purification

Procedure:

- Assemble the reaction apparatus, ensuring all connections are gas-tight. The reaction vessel should be positioned to allow for efficient irradiation by the UV lamp.
- Purge the entire system with an inert gas to remove any oxygen.
- Establish a continuous flow of cyclopropane and chlorine gas into the reaction vessel using the gas flow meters. A molar excess of cyclopropane is typically used to minimize polychlorination.
- Initiate the reaction by turning on the UV lamp. The reaction is exothermic and may require cooling to maintain a stable temperature.
- Pass the effluent gas stream through a series of cold traps (e.g., cooled with dry ice/acetone) to condense the chlorinated products and unreacted cyclopropane.
- After the reaction is complete, stop the flow of reactant gases and purge the system with an inert gas.

- Collect the condensed liquid from the cold traps.
- The crude product, which will be a mixture of **chlorocyclopropane**, unreacted cyclopropane, and polychlorinated byproducts, is then purified by fractional distillation.



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Synthesis of **Chlorocyclopropane** Workflow

Key Reactions of **Chlorocyclopropane**

Chlorocyclopropane serves as a versatile intermediate for the synthesis of various cyclopropyl-containing compounds. The following sections detail some of its key chemical transformations.

Thermal Isomerization to 3-Chloropropene

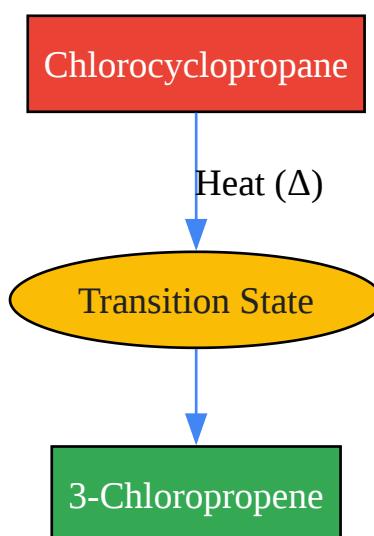
Upon heating, **chlorocyclopropane** undergoes a ring-opening isomerization to form 3-chloropropene (allyl chloride). This reaction is a unimolecular process that proceeds through a concerted mechanism.

Experimental Conditions:

This reaction is typically carried out in the gas phase at elevated temperatures (340-420 °C). The isomerization follows first-order kinetics.

Procedure:

- A sample of pure **chlorocyclopropane** is vaporized and passed through a heated flow reactor (e.g., a packed Pyrex tube).
- The temperature of the reactor is carefully controlled to achieve the desired rate of isomerization.
- The product stream exiting the reactor is cooled and condensed to collect the 3-chloropropene.
- The product can be purified by distillation if necessary.

[Click to download full resolution via product page](#)**Thermal Isomerization of Chlorocyclopropane**

Synthesis of Bicyclopropane via Reaction with Lithium Metal

Chlorocyclopropane reacts with lithium metal in an ethereal solvent to produce bicyclopropane through a Wurtz-type coupling reaction.

Experimental Protocol: Synthesis of Bicyclopropane

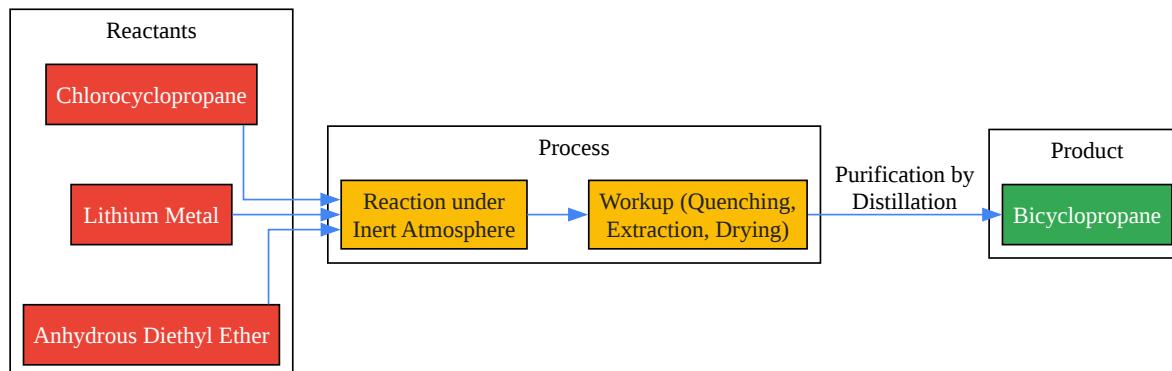
This protocol is based on the work of Slabey (1952).

Materials:

- **Chlorocyclopropane**
- Lithium metal (e.g., wire or shavings)
- Anhydrous diethyl ether
- Inert gas (e.g., Argon)
- Three-necked round-bottom flask equipped with a reflux condenser, dropping funnel, and a mechanical stirrer
- Apparatus for distillation

Procedure:

- Set up the reaction apparatus under an inert atmosphere. The glassware should be flame-dried to ensure anhydrous conditions.
- Place the lithium metal in the reaction flask containing anhydrous diethyl ether.
- Slowly add a solution of **chlorocyclopropane** in anhydrous diethyl ether to the stirred suspension of lithium metal via the dropping funnel. The reaction is exothermic and the rate of addition should be controlled to maintain a gentle reflux.
- After the addition is complete, continue to stir the reaction mixture at room temperature until the reaction is complete (as indicated by the consumption of lithium metal).
- Carefully quench the reaction by the slow addition of water to destroy any unreacted lithium.
- Separate the ethereal layer and wash it with water and brine.
- Dry the organic layer over an anhydrous drying agent (e.g., MgSO_4).
- Filter off the drying agent and purify the bicyclopropane by fractional distillation.



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Synthesis of Bicyclopropane Workflow

Preparation of Cyclopropylmagnesium Chloride (A Grignard Reagent)

Chlorocyclopropane can be used to prepare the corresponding Grignard reagent, cyclopropylmagnesium chloride, by reaction with magnesium metal. This reagent is a valuable nucleophile for introducing the cyclopropyl group into various molecules.

Experimental Protocol: Preparation of Cyclopropylmagnesium Chloride

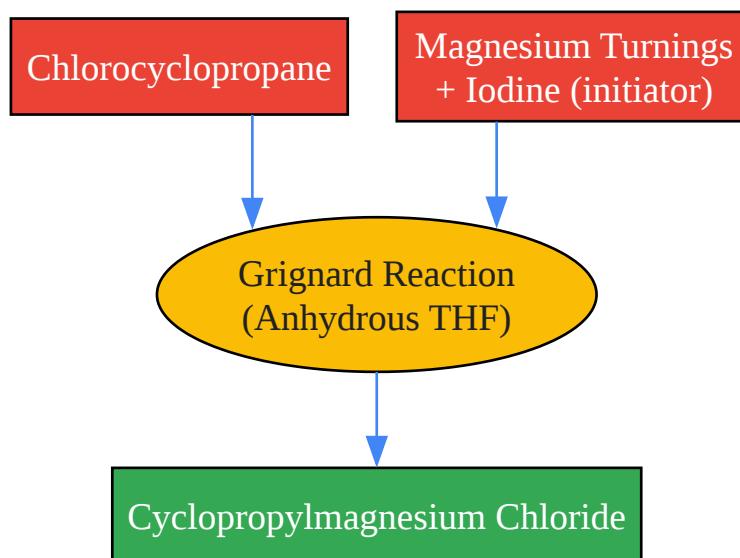
Materials:

- **Chlorocyclopropane**
- Magnesium turnings
- Anhydrous tetrahydrofuran (THF)
- A small crystal of iodine (as an initiator)

- Inert gas (e.g., Argon)
- Three-necked round-bottom flask equipped with a reflux condenser, dropping funnel, and a magnetic stirrer

Procedure:

- Flame-dry the reaction apparatus and assemble it under an inert atmosphere.
- Place the magnesium turnings and the iodine crystal in the reaction flask.
- Add a small amount of a solution of **chlorocyclopropane** in anhydrous THF to the magnesium. The reaction is initiated when the color of the iodine disappears and bubbling is observed. Gentle heating may be required to start the reaction.
- Once the reaction has initiated, add the remaining **chlorocyclopropane** solution dropwise at a rate that maintains a steady reflux.
- After the addition is complete, continue to stir the mixture at reflux for an additional 30-60 minutes to ensure complete reaction.
- The resulting greyish solution of cyclopropylmagnesium chloride is then ready for use in subsequent reactions. The concentration of the Grignard reagent can be determined by titration.



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Preparation of Cyclopropylmagnesium Chloride

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